molecular formula C14H20N2O B7569659 N-(3-aminobutyl)-2,3-dihydro-1H-indene-5-carboxamide

N-(3-aminobutyl)-2,3-dihydro-1H-indene-5-carboxamide

Cat. No. B7569659
M. Wt: 232.32 g/mol
InChI Key: MGXFYBXMUGEHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-aminobutyl)-2,3-dihydro-1H-indene-5-carboxamide, also known as AB-DIMN, is a chemical compound that has been studied for its potential use in scientific research. AB-DIMN has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Mechanism of Action

The mechanism of action of N-(3-aminobutyl)-2,3-dihydro-1H-indene-5-carboxamide involves its selective binding to dopamine D3 receptors. N-(3-aminobutyl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to have a high affinity for these receptors, and its binding results in the activation of downstream signaling pathways. The exact mechanism by which N-(3-aminobutyl)-2,3-dihydro-1H-indene-5-carboxamide exerts its neuroprotective effects is not fully understood, but it is thought to involve the modulation of intracellular signaling pathways that are involved in cell survival and death.
Biochemical and Physiological Effects
N-(3-aminobutyl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its selective binding to dopamine D3 receptors, N-(3-aminobutyl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting the activity of MAO-B, N-(3-aminobutyl)-2,3-dihydro-1H-indene-5-carboxamide can increase the levels of dopamine in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-aminobutyl)-2,3-dihydro-1H-indene-5-carboxamide in lab experiments is its selectivity for dopamine D3 receptors. This allows researchers to study the effects of dopamine D3 receptor activation without the confounding effects of other receptor subtypes. However, one limitation of using N-(3-aminobutyl)-2,3-dihydro-1H-indene-5-carboxamide is its relatively low potency compared to other dopamine receptor agonists. This can make it difficult to achieve the desired level of receptor activation in some experiments.

Future Directions

There are several future directions for research on N-(3-aminobutyl)-2,3-dihydro-1H-indene-5-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further research is needed to determine the optimal dose and route of administration for N-(3-aminobutyl)-2,3-dihydro-1H-indene-5-carboxamide, as well as its potential side effects.
Another area of interest is the development of more potent analogs of N-(3-aminobutyl)-2,3-dihydro-1H-indene-5-carboxamide. By modifying the chemical structure of N-(3-aminobutyl)-2,3-dihydro-1H-indene-5-carboxamide, researchers may be able to increase its potency and selectivity for dopamine D3 receptors, which could have implications for the development of new therapeutic agents.
Finally, there is a need for further research on the biochemical and physiological effects of N-(3-aminobutyl)-2,3-dihydro-1H-indene-5-carboxamide. By studying the effects of N-(3-aminobutyl)-2,3-dihydro-1H-indene-5-carboxamide on intracellular signaling pathways and gene expression, researchers can gain a better understanding of its mechanism of action and potential therapeutic applications.
Conclusion
In conclusion, N-(3-aminobutyl)-2,3-dihydro-1H-indene-5-carboxamide is a chemical compound that has been studied for its potential use in scientific research. Its selective binding to dopamine D3 receptors and inhibition of MAO-B make it an attractive tool for studying the role of dopamine receptors in the brain and its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of N-(3-aminobutyl)-2,3-dihydro-1H-indene-5-carboxamide involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with N-(3-aminopropyl)butane-1,4-diamine. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified using chromatography. The yield of N-(3-aminobutyl)-2,3-dihydro-1H-indene-5-carboxamide can vary depending on the reaction conditions, but typically ranges from 50-70%.

Scientific Research Applications

N-(3-aminobutyl)-2,3-dihydro-1H-indene-5-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3-aminobutyl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent.
Another area of interest is N-(3-aminobutyl)-2,3-dihydro-1H-indene-5-carboxamide's potential as a tool for studying the role of dopamine receptors in the brain. N-(3-aminobutyl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to selectively bind to dopamine D3 receptors, which are involved in the regulation of reward and motivation. By studying the effects of N-(3-aminobutyl)-2,3-dihydro-1H-indene-5-carboxamide on dopamine D3 receptors, researchers can gain a better understanding of the role of these receptors in the brain.

properties

IUPAC Name

N-(3-aminobutyl)-2,3-dihydro-1H-indene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10(15)7-8-16-14(17)13-6-5-11-3-2-4-12(11)9-13/h5-6,9-10H,2-4,7-8,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXFYBXMUGEHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)C1=CC2=C(CCC2)C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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